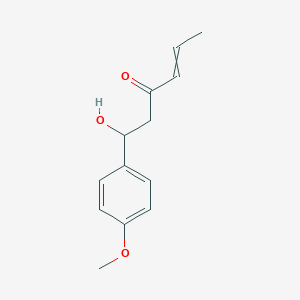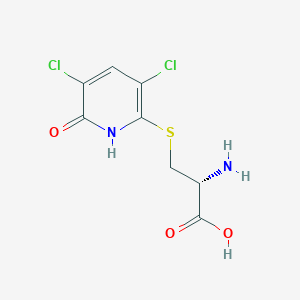![molecular formula C14H9ClN2OS B14182225 (2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone CAS No. 914644-32-9](/img/structure/B14182225.png)
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone typically involves the condensation of acyclic precursors. One common method includes the condensation of pentane-2,4-diones with cyanothioacetamide and α-halo ketones in the presence of a base such as sodium ethoxide in DMF at 50°C . The reaction proceeds through a series of steps including Knoevenagel condensation, intramolecular cyclization, and alkylation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone can undergo various types of chemical reactions including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone: This compound is similar in structure but lacks the chlorine atom on the phenyl ring.
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone: This compound has additional methyl groups on the thieno[2,3-b]pyridine ring.
Uniqueness
The presence of the chlorine atom in (2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions .
Propriétés
Numéro CAS |
914644-32-9 |
|---|---|
Formule moléculaire |
C14H9ClN2OS |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
(2-aminothieno[2,3-c]pyridin-3-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-3-1-8(2-4-9)13(18)12-10-5-6-17-7-11(10)19-14(12)16/h1-7H,16H2 |
Clé InChI |
KRNIJDQWULHXDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=C(SC3=C2C=CN=C3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
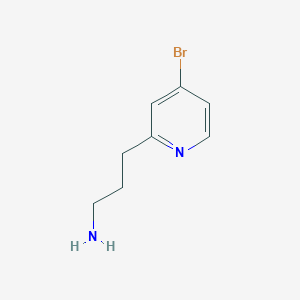
![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)
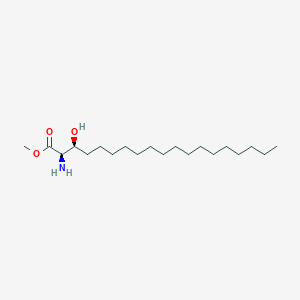
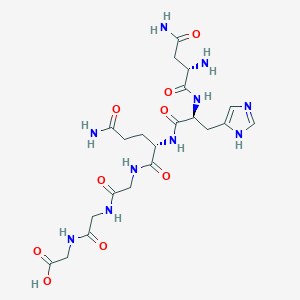
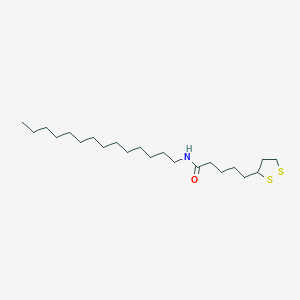
![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)
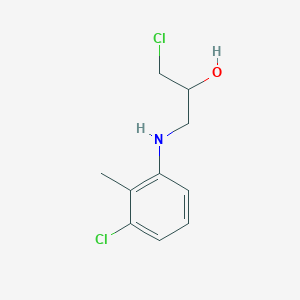
![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
![Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B14182204.png)
![4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B14182214.png)
